molecular formula C23H20N4O2 B2992881 N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1334373-52-2

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2992881
CAS No.: 1334373-52-2
M. Wt: 384.439
InChI Key: KLXXDDOJVUNWAI-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in various scientific fields due to its unique structure and potential applications. This compound features a complex arrangement of pyrimidin, phenyl, pyrrole, and benzamide groups, making it a versatile molecule for research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic synthesis techniques. A common synthetic route includes the following steps:

  • Formation of the pyrimidine core through a cyclization reaction.

  • Introduction of the phenyl group via Friedel-Crafts acylation.

  • Addition of the pyrrole moiety through nucleophilic substitution.

  • Coupling with benzamide under specific reaction conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent like DMF (dimethylformamide).

Reaction conditions such as temperature, time, and catalysts are optimized at each step to achieve the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would scale up the lab procedures, typically employing continuous flow reactors for better control and efficiency. Key factors include precise temperature regulation, high-purity reactants, and efficient separation techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can participate in various chemical reactions, including:

  • Oxidation: The pyrimidine ring and the benzamide group can undergo oxidation under appropriate conditions.

  • Reduction: Hydrogenation can occur, affecting the pyrrole ring.

  • Substitution: The aromatic rings facilitate electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution reactions often use halogens, acids, or bases depending on the desired functional group modification.

Major Products

Major products formed include derivatives with varied functional groups, such as hydroxyl, amino, or nitro groups, depending on the reagents and conditions applied.

Scientific Research Applications

Chemistry

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is used as an intermediate in the synthesis of more complex organic compounds, facilitating the study of reaction mechanisms and pathways in organic chemistry.

Biology

In biological research, this compound serves as a probe to investigate cellular processes and enzyme interactions due to its binding affinity and specificity for certain biological targets.

Medicine

Potential applications in medicine include drug development for conditions involving specific enzyme targets. Its structure allows for modifications to optimize pharmacokinetic and pharmacodynamic properties.

Industry

Industrially, it can be utilized in the development of materials with specific properties, such as polymers or coatings, due to its stable and reactive nature.

Mechanism of Action

The mechanism by which N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects involves binding to molecular targets, typically enzymes or receptors, through its functional groups. This interaction can modulate the activity of these targets, affecting various biochemical pathways. The pyrimidine and benzamide moieties often play crucial roles in these interactions, facilitating strong and specific binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-aminobenzamide: : Similar structure but with an amino group instead of the pyrrole ring.

  • N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-hydroxybenzamide: : Contains a hydroxyl group instead of the pyrrole ring.

  • N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-nitrobenzamide: : Features a nitro group in place of the pyrrole ring.

Uniqueness

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide stands out due to the presence of the pyrrole ring, which can impart different electronic and steric effects compared to other substituents. This unique structure can lead to distinct reactivity and binding properties, making it a valuable compound in various fields of research and application.

That’s a rundown of this fascinating compound. What do you think?

Properties

IUPAC Name

N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c28-22-16-21(18-6-2-1-3-7-18)25-17-27(22)15-12-24-23(29)19-8-10-20(11-9-19)26-13-4-5-14-26/h1-11,13-14,16-17H,12,15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXXDDOJVUNWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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